molecular formula C12H10O3S B11966183 2-(2-Hydroxy-phenoxy)-1-thiophen-2-YL-ethanone CAS No. 106662-95-7

2-(2-Hydroxy-phenoxy)-1-thiophen-2-YL-ethanone

Cat. No.: B11966183
CAS No.: 106662-95-7
M. Wt: 234.27 g/mol
InChI Key: DZRBFVOTYCGWEP-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-phenoxy)-1-thiophen-2-YL-ethanone is an organic compound that features both phenoxy and thiophene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-phenoxy)-1-thiophen-2-YL-ethanone typically involves the reaction of 2-hydroxyphenol with thiophene-2-carboxylic acid under specific conditions. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-phenoxy)-1-thiophen-2-YL-ethanone can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenoxy and thiophene derivatives.

Scientific Research Applications

2-(2-Hydroxy-phenoxy)-1-thiophen-2-YL-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-phenoxy)-1-thiophen-2-YL-ethanone involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxy-phenoxy)-acetic acid
  • 2-(2-Hydroxy-phenoxy)-propanoic acid
  • 2-(2-Hydroxy-phenoxy)-butanoic acid

Uniqueness

2-(2-Hydroxy-phenoxy)-1-thiophen-2-YL-ethanone is unique due to the presence of both phenoxy and thiophene groups, which confer distinct chemical and biological properties.

Properties

CAS No.

106662-95-7

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

2-(2-hydroxyphenoxy)-1-thiophen-2-ylethanone

InChI

InChI=1S/C12H10O3S/c13-9-4-1-2-5-11(9)15-8-10(14)12-6-3-7-16-12/h1-7,13H,8H2

InChI Key

DZRBFVOTYCGWEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OCC(=O)C2=CC=CS2

Origin of Product

United States

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